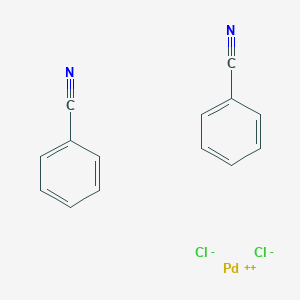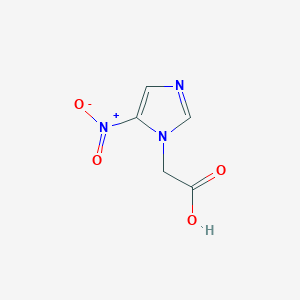
(5-Nitro-1H-imidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitro-1H-imidazol-1-yl)acetic acid, commonly known as niacinamide, is a chemical compound with the molecular formula C6H6N4O3. It is a derivative of imidazole and is an important intermediate in the synthesis of many organic compounds. Niacinamide has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of niacinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the sirtuin pathway and the nuclear factor-kappaB (NF-kB) pathway. Niacinamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Niacinamide has a variety of biochemical and physiological effects. It has been shown to increase the production of ceramides, which are important components of the skin barrier. Niacinamide has also been shown to reduce the production of sebum, which can help to improve acne. In addition, niacinamide has been shown to reduce the production of melanin, which can help to reduce hyperpigmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Niacinamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Niacinamide is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, niacinamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions and may require the use of organic solvents. In addition, niacinamide can interact with other compounds in complex ways, which can complicate experimental results.
Direcciones Futuras
There are many potential future directions for research on niacinamide. One area of interest is the development of novel niacinamide derivatives with improved properties. Another area of interest is the development of new methods for the synthesis of niacinamide. In addition, there is ongoing research on the potential use of niacinamide in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of niacinamide and to identify its full range of potential applications.
Conclusion:
In conclusion, niacinamide is a chemical compound with a wide range of potential applications in scientific research. It has been extensively studied for its various biochemical and physiological effects and has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. While niacinamide has some limitations for lab experiments, it remains a valuable tool for researchers in a variety of fields. Ongoing research on niacinamide is likely to uncover new applications and further our understanding of its mechanism of action.
Métodos De Síntesis
Niacinamide can be synthesized by the reaction of 5-nitroimidazole with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an imidazolylacetic acid intermediate, which is then reduced to niacinamide.
Aplicaciones Científicas De Investigación
Niacinamide has been extensively studied for its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. In addition, niacinamide has been studied for its potential use in the treatment of a variety of diseases, including diabetes, arthritis, and Alzheimer's disease.
Propiedades
Número CAS |
14766-55-3 |
|---|---|
Nombre del producto |
(5-Nitro-1H-imidazol-1-yl)acetic acid |
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
2-(5-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-3-6-1-4(7)8(11)12/h1,3H,2H2,(H,9,10) |
Clave InChI |
ZWUJTBSXSRTFCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



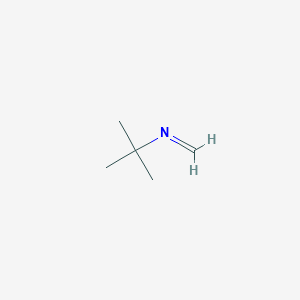
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
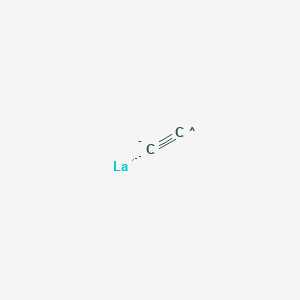
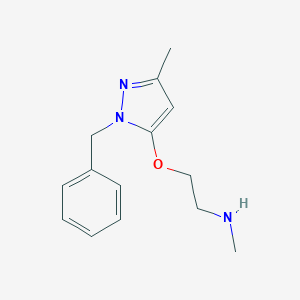
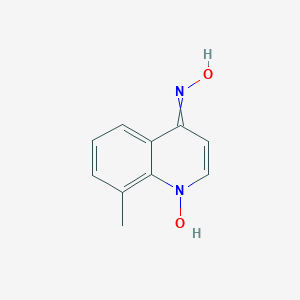

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)

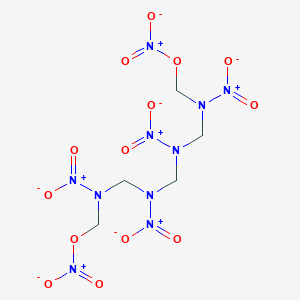
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

